4-[(1,3-Dioxoisoindol-2-yl)methyl]benzamide
Description
Properties
IUPAC Name |
4-[(1,3-dioxoisoindol-2-yl)methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c17-14(19)11-7-5-10(6-8-11)9-18-15(20)12-3-1-2-4-13(12)16(18)21/h1-8H,9H2,(H2,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJSDZAIGWLMJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(1,3-Dioxoisoindol-2-yl)methyl]benzamide typically involves the reaction of phthalic anhydride with benzylamine to form the intermediate 1,3-dioxoisoindoline. This intermediate is then reacted with benzoyl chloride under specific conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-[(1,3-Dioxoisoindol-2-yl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In the realm of chemistry, 4-[(1,3-Dioxoisoindol-2-yl)methyl]benzamide serves as a versatile reagent for synthesizing more complex molecules. Its unique functional groups allow for various organic reactions, including nucleophilic substitutions and condensation reactions. Researchers utilize this compound to develop novel materials and investigate reaction mechanisms.
Biology
The biological activities of this compound are of significant interest:
- Antimicrobial Properties : Studies have shown that this compound exhibits antimicrobial activity against various pathogens, suggesting its potential use in developing new antibiotics.
- Anticancer Activity : Research indicates that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that derivatives of this compound could effectively induce apoptosis in specific cancer cell lines.
Medicine
In medicinal chemistry, ongoing research is focused on the therapeutic potential of this compound:
- Anti-inflammatory Effects : Preliminary studies indicate that this compound can reduce inflammation markers in vitro and in vivo models, pointing towards its application in treating inflammatory diseases.
- Neuroprotective Properties : There is emerging evidence supporting its role in neuroprotection, particularly in models of neurodegenerative diseases like Alzheimer's .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer effects of this compound on breast cancer cells. The researchers found that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways. The findings suggest that further development could lead to new cancer therapies targeting specific signaling pathways involved in tumor growth.
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound exhibited notable antibacterial activity, particularly against resistant strains. This study highlights the potential for developing new antimicrobial agents from this compound's derivatives.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(4-methoxyphenyl)-N-(1,3-dioxoisoindol-2-yl)methyl)benzamide | Similar dioxoisoindole core | Exhibits anti-inflammatory properties |
| N-(4-nitrophenyl)-N-(1,3-dioxoisoindol-2-yl)methyl)benzamide | Nitro substitution on phenyl ring | Increased reactivity and altered pharmacodynamics |
| N-(2-methoxyphenyl)-N-(1,3-dioxoisoindol-2-yl)methyl)benzamide | Variation in methoxy substitution | Different solubility and bioactivity characteristics |
Mechanism of Action
The mechanism of action of 4-[(1,3-Dioxoisoindol-2-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. It is known to bind to certain proteins and enzymes, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-[(1,3-Dioxoisoindol-2-yl)methyl]benzamide can be compared with other similar compounds, such as:
- N-(1,3-Dioxoisoindolin-2-yl)benzamide
- N-(1,3-Dioxoisoindolin-2-yl)methylbenzamide
- N-(1,3-Dioxoisoindolin-2-yl)ethylbenzamide
These compounds share structural similarities but differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific reactivity and the range of applications it supports.
Biological Activity
4-[(1,3-Dioxoisoindol-2-yl)methyl]benzamide is a compound of significant interest in pharmaceutical research due to its unique structural features and diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a benzamide group linked to a dioxoisoindole moiety. Its molecular formula is , and it has a CAS number of 790681-49-1. The unique combination of functional groups enhances its biological activity, making it a candidate for various therapeutic applications.
Antiviral and Anticancer Properties
Research indicates that compounds with isoindole scaffolds, including this compound, exhibit antiviral properties and may inhibit key enzymes involved in cancer progression, particularly histone deacetylases (HDACs).
Table 1: Summary of Biological Activities
The mechanisms underlying the biological activities of this compound include:
- Histone Deacetylase Inhibition : By inhibiting HDACs, the compound can alter gene expression related to cell proliferation and apoptosis, making it valuable in cancer therapy.
- Cytokine Modulation : The compound has been shown to significantly reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophage models, indicating its potential as an anti-inflammatory agent .
Study on Anticancer Efficacy
A recent study evaluated the anticancer efficacy of this compound in various cancer cell lines. The results demonstrated that the compound significantly inhibited cell growth in a dose-dependent manner. The IC50 values varied across different cell lines but were generally below 20 µM, indicating potent activity .
Study on Anti-inflammatory Effects
In an experimental model of inflammation induced by lipopolysaccharides (LPS), treatment with this compound resulted in a marked decrease in inflammatory markers compared to control groups. This suggests its potential use in treating inflammatory diseases .
Synthesis Methods
The synthesis of this compound typically involves several steps including:
- Formation of the Isoindole Core : Starting from suitable precursors, the isoindole structure is synthesized through cyclization reactions.
- Amidation Reaction : The benzamide moiety is introduced via an amidation reaction with the isoindole derivative.
These synthetic routes can be optimized for yield and purity depending on the desired application.
Q & A
Advanced Research Question
- Target identification : Perform molecular docking (AutoDock Vina) against enzymes with conserved catalytic Ser/His/Asp triads (e.g., serine proteases, acetyltransferases).
- Binding affinity validation : Compare computational results ( predictions) with SPR biosensor data.
- Dynamic simulations : Run 100 ns MD simulations (AMBER) to assess binding stability, focusing on hydrogen bonds between the phthalimide carbonyl and catalytic residues .
What analytical methods are recommended for detecting degradation products of this compound under accelerated stability conditions?
Advanced Research Question
- Forced degradation : Expose the compound to 40°C/75% RH for 4 weeks, then analyze via:
- LC-MS/MS : Identify hydrolyzed products (e.g., phthalic acid derivatives) using a Q-TOF detector.
- TGA-DSC : Monitor thermal decomposition profiles (e.g., endothermic peaks at 180–200°C).
- Kinetic modeling : Apply the Arrhenius equation to extrapolate shelf-life under standard storage conditions .
How can researchers design derivatives of this compound to enhance solubility without compromising bioactivity?
Advanced Research Question
- Structure-property relationship (SPR) analysis : Introduce polar groups (e.g., hydroxyl, PEG chains) at the benzamide para-position while retaining the phthalimide core.
- Computational solubility prediction : Use ALOGPS 2.1 to estimate logP (target <3.0) and aqueous solubility (>50 µg/mL).
- In vitro testing : Compare solubility (shake-flask method) and MIC values against parental compound .
What safety protocols are critical when handling this compound in laboratory settings?
Basic Research Question
- PPE : Wear nitrile gloves, lab coat, and goggles due to potential skin/eye irritation (LD₅₀ >2000 mg/kg in rats).
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles (dust mask if airborne concentration exceeds 5 mg/m³).
- Waste disposal : Neutralize with 10% NaOH before incineration to prevent environmental release of phthalate derivatives .
How can researchers integrate high-throughput screening (HTS) to identify synergistic effects of this compound with existing drugs?
Advanced Research Question
- Assay design : Use 384-well plates to test combinations with FDA-approved drugs (e.g., β-lactams) at 8 concentration gradients.
- Synergy scoring : Calculate combination index (CI) via CompuSyn software; CI <1 indicates synergy.
- Mechanistic follow-up : Perform transcriptomic profiling (RNA-seq) on synergistic pairs to identify upregulated pathways (e.g., cell wall biosynthesis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
